molecular formula C9H20Cl2N2O B1392302 1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride CAS No. 1220019-95-3

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride

Cat. No.: B1392302
CAS No.: 1220019-95-3
M. Wt: 243.17 g/mol
InChI Key: QTMBSOSNZXXLQC-UHFFFAOYSA-N
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Description

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery due to its incorporation of two privileged structures: the piperidine and pyrrolidine rings . These nitrogen-containing heterocycles are prevalent in a wide array of bioactive molecules and approved pharmaceuticals, serving as versatile scaffolds for the development of new therapeutic agents . The piperidine moiety is a common feature in compounds with diverse biological activities, including vasodilators, antipsychotics, and opioids . The pyrrolidine ring is one of the most utilized saturated heterocycles in drug design, valued for its sp3-hybridization, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . This combination makes this compound a valuable intermediate for researchers synthesizing and evaluating novel compounds for various biological targets. The compound is supplied with a minimum purity of 95% (as indicated by similar derivatives in supplier catalogs). Researchers should consult the product-specific Certificate of Analysis for detailed characterization data, including HPLC, NMR, and mass spectrometry results. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-piperidin-4-ylpyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-3-6-11(7-9)8-1-4-10-5-2-8;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMBSOSNZXXLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696200
Record name 1-(Piperidin-4-yl)pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-95-3
Record name 1-(Piperidin-4-yl)pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride typically involves the formation of the piperidine and pyrrolidine rings followed by their subsequent functionalization. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired pharmacological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Hazards Reference
This compound C₉H₁₇N₂OCl₂ 234.16 (calculated) Piperidine + pyrrolidinol; dihydrochloride salt Hypothesized CNS modulation (inferred) N/A
4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate C₁₀H₁₈Cl₂N₂O₂ 269.17 Piperidinol + pyridinyl; hydrate form Research chemical (unspecified)
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyridine + pyrrolidine; dihydrochloride salt Laboratory use; no GHS hazards reported
RS 67333 C₁₉H₂₇ClN₂O₂ 362.89 Piperidinyl + methoxyphenylpropanone 5-HT₄ receptor partial agonist
para-Chlorofentanyl C₂₃H₂₈ClN₂O 392.94 Piperidinyl + chlorophenylpropanamide Opioid analgesic (controlled substance)
1-(3-Azetidinyl)Piperidine Dihydrochloride C₇H₁₄N₂·2HCl 195.12 Piperidine + azetidine (4-membered ring) Organic synthesis intermediate

Key Observations:

Structural Variations: Ring Systems: The target compound’s piperidine-pyrrolidinol fusion contrasts with pyridinyl-piperidinol () or pyridine-pyrrolidine hybrids (). Functional Groups: The hydroxyl group in pyrrolidinol may enhance hydrogen bonding compared to non-polar substituents in fentanyl analogs () or methoxy groups in RS 67333 .

Pharmacological Profiles :

  • RS 67333 and RS 39604 () are serotonin receptor ligands, suggesting that piperidinyl derivatives with aromatic substituents may target CNS receptors.
  • Fentanyl analogs () demonstrate how piperidine-based structures with amide linkages can exhibit potent opioid activity, unlike the target compound’s hydroxylated structure .

Physicochemical Properties :

  • Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for drug formulation.
  • Molecular weight differences (e.g., 234.16 vs. 392.94 for para-chlorofentanyl) influence bioavailability and blood-brain barrier penetration .

Research Findings and Implications

  • Receptor Specificity: Piperidine-pyrrolidinol hybrids may occupy a niche in designing selective receptor modulators, leveraging dual heterocyclic systems for enhanced affinity .
  • Synthetic Challenges : The synthesis of strained azetidine-containing analogs () requires specialized protocols compared to more stable pyrrolidine/piperidine derivatives .
  • Regulatory Considerations : Structural resemblance to controlled substances (e.g., fentanyl analogs) necessitates rigorous legal compliance during research .

Biological Activity

Overview

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride is a chemical compound featuring both piperidine and pyrrolidine rings. Its structure suggests potential pharmacological properties, making it a subject of interest in medicinal chemistry. The compound has been investigated for various biological activities, including its effects on cellular systems, interactions with enzymes, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biological pathways, leading to pharmacological effects. The exact mechanisms are still under investigation, but preliminary studies indicate that the compound may exhibit significant inhibitory activity against certain enzymes and cellular processes.

Antibacterial Activity

Research indicates that piperidine derivatives, including this compound, demonstrate antibacterial properties. For instance, related compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis in various studies .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has garnered attention. In particular, studies have highlighted its inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. The IC50 values for enzyme inhibition have been reported to be significant, showcasing the compound's potential therapeutic applications in conditions like Alzheimer's disease and other metabolic disorders .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms often involve the modulation of signaling pathways associated with cell survival and growth .

Comparative Analysis

To understand the unique biological profile of this compound, it is helpful to compare it with other piperidine and pyrrolidine derivatives:

Compound Biological Activity Notable Effects
This compoundAntibacterial, enzyme inhibitionModerate inhibition of AChE, anticancer potential
Piperidine derivativesAnesthetic, antidiabeticTreatment of cocaine abuse
Pyrrolidine derivativesAntimicrobial, anti-inflammatoryDiverse effects on metabolic pathways

Study 1: Antibacterial Screening

A study evaluated the antibacterial activity of several piperidine derivatives, including this compound. The results indicated that the compound exhibited significant inhibitory effects against Salmonella typhi, with an IC50 value comparable to known antibiotics .

Study 2: Enzyme Inhibition

In another research effort, the compound was tested for its ability to inhibit AChE. The findings revealed that it effectively reduced enzyme activity at low concentrations, suggesting its potential utility in treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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